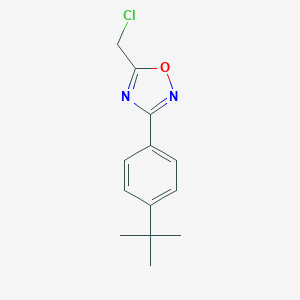

3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c1-13(2,3)10-6-4-9(5-7-10)12-15-11(8-14)17-16-12/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQQUIHBQATFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381835 | |

| Record name | 3-(4-tert-Butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-40-7 | |

| Record name | 5-(Chloromethyl)-3-[4-(1,1-dimethylethyl)phenyl]-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-tert-Butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole structure

An In-depth Technical Guide to 3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. The document elucidates the molecule's structural features, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis, including mechanistic insights. Emphasis is placed on the compound's strategic importance as a versatile intermediate, enabled by the reactive 5-(chloromethyl) group, for the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in pharmaceutical sciences.[1] Its prominence stems from its role as a robust bioisostere for amide and ester functionalities.[2][3][4] Bioisosteric replacement is a cornerstone strategy in drug design, allowing chemists to modify a lead compound's physicochemical and pharmacokinetic properties without disrupting the key interactions required for biological activity. The oxadiazole core offers enhanced metabolic stability by being resistant to cleavage by common metabolic enzymes like hydrolases and esterases, a frequent liability for its amide and ester counterparts.[2] This improved stability often translates to better in vivo performance.

Derivatives of 1,2,4-oxadiazole exhibit an impressively broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][5][6]

1.1. Spotlight on this compound

The subject of this guide, this compound, is a strategically designed synthetic intermediate. Its structure is bifunctional:

-

The 3-(4-tert-butylphenyl) Group: This bulky, lipophilic moiety provides a specific steric profile and can participate in hydrophobic or van der Waals interactions within a biological target.

-

The 5-(chloromethyl) Group: This is the molecule's key reactive handle. The chloromethyl group is an excellent electrophile, primed for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups at the C5 position, making this compound an invaluable building block for creating libraries of diverse molecules for biological screening.[7]

Structural Elucidation and Physicochemical Properties

The unambiguous identification and characterization of a synthetic building block are critical for its effective use. The key properties of this compound are summarized below.

Chemical Structure:

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 175204-40-7 | [7][8][9] |

| Molecular Formula | C₁₃H₁₅ClN₂O | [7][8][9] |

| Molecular Weight | 250.72 g/mol | [7][8][9] |

| Melting Point | 46°C | [9] |

| Boiling Point | 350.2°C @ 760 mmHg | [9] |

| Density | 1.148 g/cm³ | [9] |

| Appearance | Expected to be a low-melting solid or oil | N/A |

| ¹H NMR (Expected) | δ ~7.95 (d, 2H, Ar-H), δ ~7.50 (d, 2H, Ar-H), δ ~4.85 (s, 2H, CH₂Cl), δ ~1.35 (s, 9H, C(CH₃)₃) | N/A |

| ¹³C NMR (Expected) | δ ~175 (C5-Oxadiazole), δ ~168 (C3-Oxadiazole), δ ~155 (Ar-C), δ ~128 (Ar-CH), δ ~126 (Ar-CH), δ ~123 (Ar-C), δ ~35 (C(CH₃)₃), δ ~34 (CH₂Cl), δ ~31 (C(CH₃)₃) | N/A |

Synthesis Protocol and Mechanistic Rationale

The most common and efficient route to 3,5-disubstituted 1,2,4-oxadiazoles is the condensation and subsequent cyclization of an amidoxime with an acylating agent.[2][10] This process is a robust and reliable method for constructing the heterocyclic core.

Retrosynthetic Analysis

A retrosynthetic approach reveals the key starting materials required for the synthesis. The target molecule is disconnected across the newly formed heterocyclic ring, identifying 4-tert-butylbenzamidoxime as the precursor for the C3-substituent and a chloroacetyl derivative (e.g., chloroacetyl chloride) as the source of the C5-substituent.

Experimental Protocol

This two-stage protocol is a self-validating system, where the successful isolation and characterization of the amidoxime intermediate in Step 1 ensures the viability of the final cyclization step.

Step 1: Synthesis of 4-tert-butylbenzamidoxime

-

Setup: To a solution of 4-tert-butylbenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress by TLC until the starting nitrile is consumed (typically 4-6 hours).

-

Causality: The basic conditions generated by sodium carbonate are necessary to free the hydroxylamine nucleophile from its hydrochloride salt, enabling it to attack the electrophilic carbon of the nitrile.

-

-

Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add water to the residue, which will precipitate the product.

-

Purification: Filter the resulting white solid, wash with cold water, and dry under vacuum to yield 4-tert-butylbenzamidoxime. The purity can be checked by melting point and NMR spectroscopy.

Step 2: Synthesis of this compound

-

Setup: Dissolve 4-tert-butylbenzamidoxime (1.0 eq) in a suitable aprotic solvent such as pyridine or tetrahydrofuran (THF) containing a non-nucleophilic base like triethylamine (1.1 eq). Cool the mixture to 0°C in an ice bath.

-

Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution. Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Causality: The amidoxime's hydroxyl group performs a nucleophilic attack on the highly electrophilic carbonyl carbon of chloroacetyl chloride. The base neutralizes the HCl generated, driving the reaction forward and preventing protonation of the starting material. This step forms the key O-acylamidoxime intermediate.

-

-

Cyclization (Dehydration): Heat the reaction mixture to reflux (80-100°C) for 4-8 hours. The cyclization is a thermal dehydration process.[10]

-

Mechanistic Insight: The nitrogen of the amidoxime's amino group performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester intermediate. The resulting tetrahedral intermediate then collapses, eliminating a molecule of water to form the stable aromatic 1,2,4-oxadiazole ring.

-

-

Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Synthetic Workflow Diagram

Applications in Medicinal Chemistry: A Versatile Building Block

The primary value of this compound lies in its utility as a synthetic intermediate. The chloromethyl group is an electrophilic anchor point for introducing diverse functionalities through nucleophilic substitution (S_N2) reactions. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

Common Transformations:

-

Ethers: Reaction with alcohols or phenols (ROH) in the presence of a base yields ethers.

-

Amines: Reaction with primary or secondary amines (R₂NH) yields substituted amines.

-

Thioethers: Reaction with thiols (RSH) yields thioethers.

-

Azides: Reaction with sodium azide (NaN₃) yields an azidomethyl derivative, which can be further modified via click chemistry or reduced to a primary amine.

This versatility allows chemists to systematically probe the chemical space around the 5-position of the oxadiazole ring, optimizing for potency, selectivity, and pharmacokinetic properties.

Logical Workflow for Library Synthesis

Conclusion

This compound is more than a mere chemical entity; it is a powerful tool for drug discovery. Its structure combines the metabolically stable and biologically relevant 1,2,4-oxadiazole core with a lipophilic phenyl moiety and, most importantly, a reactive chloromethyl group. This unique combination provides a reliable and versatile platform for synthesizing diverse libraries of novel compounds. The robust and well-understood synthetic route further enhances its appeal to researchers and drug development professionals, making it a valuable asset in the quest for new and effective therapeutics.

References

-

Aladdin Scientific. 3-(4-tert-Butylphenyl)-5-(chloromethyl)-1, 2, 4-oxadiazole, min 95%, 1 gram. Available from: [Link]

-

Preprints.org. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. (2022). Available from: [Link]

-

Neda, I., et al. SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Available from: [Link]

-

Acta Crystallographica Section E. tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate. Available from: [Link]

-

Gomółka, A., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(16), 4967. Available from: [Link]

-

Marzullo, P., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2022(1), 376-411. Available from: [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 539-551. Available from: [Link]

-

Potemkin, V., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(21), 7564. Available from: [Link]

-

Li, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(15), 4983. Available from: [Link]

-

Upadhyay, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106, 4447-4457. Available from: [Link]

-

PubChem. 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole. Available from: [Link]

-

Shestakov, A. S., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7545. Available from: [Link]

-

Lee, S. E., et al. (2013). {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1795. Available from: [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(10), 136-146. Available from: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]

- 4. ijper.org [ijper.org]

- 5. mdpi.com [mdpi.com]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. labsolu.ca [labsolu.ca]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of the novel heterocyclic compound, 3-(4-tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole. This molecule is of significant interest to the medicinal chemistry and drug discovery sectors due to its 1,2,4-oxadiazole core, a scaffold known for its wide spectrum of biological activities and its role as a bioisosteric replacement for amide and ester functionalities.[1] This document will delve into the synthesis, structural characterization, and key physicochemical parameters of this compound, offering field-proven insights and detailed experimental protocols to support further research and development.

Molecular Structure and Core Attributes

This compound possesses a unique combination of a bulky, lipophilic tert-butylphenyl group at the 3-position and a reactive chloromethyl group at the 5-position of the 1,2,4-oxadiazole ring. This structural arrangement dictates its physicochemical behavior and potential as a versatile building block in drug design.

Molecular Formula: C₁₃H₁₅ClN₂O[2]

Molecular Weight: 250.72 g/mol [2]

CAS Number: 175204-40-7[2]

Synthesis and Structural Elucidation

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and reliable pathway involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with an activated carboxylic acid derivative.

General Synthetic Pathway

The synthesis of this compound follows a logical two-step process, starting from commercially available materials. The causality behind this experimental choice lies in its efficiency and the ability to generate a wide array of analogs by varying the starting materials.

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, with clear steps for purification and characterization to ensure the identity and purity of the final product.

Step 1: Synthesis of 4-tert-butylbenzamidoxime

-

To a solution of 4-tert-butylbenzonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and a suitable base such as sodium carbonate or potassium hydroxide (1.5 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to yield the crude 4-tert-butylbenzamidoxime, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

-

Dissolve 4-tert-butylbenzamidoxime (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of the O-acyl amidoxime intermediate can be monitored by TLC.

-

The subsequent cyclization to the 1,2,4-oxadiazole can be achieved by heating the reaction mixture at reflux or by the addition of a dehydrating agent. Alternatively, some O-acyl amidoximes cyclize upon prolonged stirring at room temperature.

-

Upon completion of the reaction, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.3 ppm), the aromatic protons of the phenyl ring (two doublets in the aromatic region), and a singlet for the chloromethyl protons (around 4.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the tert-butyl group, the aromatic ring, the chloromethyl group, and the two carbons of the oxadiazole ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C=N stretching of the oxadiazole ring (typically in the 1600-1650 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, and C-Cl stretching.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (250.72 g/mol ). The fragmentation pattern is also a key identifier, often involving cleavage of the chloromethyl group and fragmentation of the oxadiazole ring. A typical fragmentation of 1,2,4-oxadiazoles involves a retrocycloaddition-type cleavage.[3]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Experimental/Predicted | Reference |

| Melting Point | 46 °C | Experimental | [4] |

| Boiling Point | 350.2 °C at 760 mmHg | Experimental | [4] |

| Density | 1.148 g/cm³ | Experimental | [4] |

| logP (XLogP3) | 3.77 | Predicted | [4] |

| pKa | ~1-2 | Predicted | |

| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General Observation | [5] |

Melting Point

The relatively low melting point of 46 °C suggests that the compound is a solid at room temperature with moderate intermolecular forces.[4] This is an important consideration for its handling, formulation, and storage.

Lipophilicity (logP)

The predicted logP value of 3.77 indicates that this compound is a lipophilic molecule.[4] This property is largely influenced by the presence of the tert-butylphenyl group. Lipophilicity is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties. A high logP can lead to better membrane permeability but may also result in lower aqueous solubility and increased metabolic clearance.

Acidity/Basicity (pKa)

The 1,2,4-oxadiazole ring is a very weak base. The nitrogen atoms in the ring have low basicity due to the electron-withdrawing effect of the adjacent oxygen atom and their involvement in the aromatic system. The predicted pKa of the conjugate acid is in the range of 1-2, indicating that the compound will be neutral over the physiological pH range.

Solubility

Consistent with its lipophilic character (high logP), the compound is expected to have low aqueous solubility but good solubility in common organic solvents.[5] The solubility profile is a key factor in designing formulations for in vitro and in vivo studies.

Experimental Protocols for Physicochemical Property Determination

To ensure the trustworthiness of the data, the following are detailed, self-validating protocols for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A narrow melting point range is indicative of high purity.

Figure 2: Workflow for melting point determination.

Solubility Determination

A qualitative assessment of solubility in various solvents provides a practical understanding of the compound's behavior.

Protocol:

-

Add approximately 10 mg of the compound to a series of test tubes.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Vortex each tube for 30 seconds.

-

Visually inspect for the complete dissolution of the solid.

-

Classify as "soluble," "sparingly soluble," or "insoluble."

Lipophilicity (logP) Determination by Reverse-Phase HPLC

This method provides an experimental measure of lipophilicity by correlating the retention time of the compound on a reverse-phase HPLC column with the retention times of standards with known logP values.

Figure 3: Workflow for experimental logP determination via RP-HPLC.

Conclusion

This compound is a lipophilic, solid compound with a reactive chloromethyl handle, making it a valuable synthon for the development of novel bioactive molecules. Its physicochemical properties, as outlined in this guide, provide a solid foundation for its application in drug discovery programs. The detailed experimental protocols offer a framework for the consistent and reliable characterization of this and related compounds, ensuring scientific integrity and facilitating further research.

References

-

Gomtsyan, A. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(7), 3123-3143. [Link]

-

Maftei, C. V., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

MDPI. (2021). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 26(16), 4893. [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(7), 2333. [Link]

-

Neda, I., et al. (2011). {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o251. [Link]

-

Sarı, S., & Dürüst, Y. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry, 14, 3011-3017. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its significant contribution to the development of novel therapeutic agents. This guide provides a comprehensive technical overview of a key derivative, 3-(4-tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole. We will delve into its fundamental physicochemical properties, outline a logical synthetic pathway, and explore its potential applications as a reactive intermediate in the synthesis of pharmacologically active compounds. This document serves as a resource for researchers aiming to leverage the unique structural and chemical attributes of this molecule in drug discovery programs.

Molecular Identity and Physicochemical Properties

This compound is a disubstituted aromatic heterocyclic compound. The presence of the bulky tert-butyl group and the reactive chloromethyl moiety makes it a valuable and versatile building block in organic synthesis.

Core Molecular Data

A summary of the key identification and physicochemical parameters for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅ClN₂O | [1] |

| Molecular Weight | 250.72 g/mol | [1][2] |

| CAS Number | 175204-40-7 | [1] |

| Melting Point | 46°C | [2] |

| Boiling Point | 350.2°C at 760 mmHg | [2] |

| Density | 1.148 g/cm³ | [2] |

Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of the tert-butylphenyl group at the 3-position and the chloromethyl group at the 5-position of the 1,2,4-oxadiazole ring.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. A common and efficient method involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with an acylating agent.

Retrosynthetic Analysis

A logical retrosynthetic approach for this compound involves disconnecting the oxadiazole ring to reveal the key precursors: 4-tert-butylbenzamidoxime and a chloroacetylating agent.

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Synthetic Protocol

The following protocol outlines a representative synthesis. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 4-tert-Butylbenzamidoxime

-

Reaction: 4-tert-Butylbenzonitrile is reacted with hydroxylamine in the presence of a base.

-

Rationale: The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbon of the nitrile group. The basic conditions facilitate the reaction and the subsequent proton transfers to form the amidoxime.

-

Procedure:

-

To a solution of 4-tert-butylbenzonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium carbonate.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and precipitate the product by adding water.

-

Collect the solid by filtration, wash with water, and dry to yield 4-tert-butylbenzamidoxime.

-

Step 2: Synthesis of this compound

-

Reaction: The 4-tert-butylbenzamidoxime is acylated with chloroacetyl chloride, followed by thermal or base-catalyzed cyclization.

-

Rationale: The amidoxime acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride to form an O-acyl amidoxime intermediate. This intermediate then undergoes an intramolecular cyclization with the elimination of water to form the stable 1,2,4-oxadiazole ring.

-

Procedure:

-

Dissolve 4-tert-butylbenzamidoxime in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cool in an ice bath.

-

Slowly add chloroacetyl chloride to the cooled solution, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl generated.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the formation of the intermediate is complete (monitored by TLC).

-

The cyclization can be achieved by heating the reaction mixture or by continuing to stir at room temperature for an extended period.

-

Work up the reaction by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., MgSO₄), and removing the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final compound.

-

Applications in Drug Discovery and Development

The 1,2,4-oxadiazole ring is considered a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[3] The chloromethyl group at the 5-position of the title compound is a key reactive handle that allows for the introduction of various functionalities through nucleophilic substitution reactions.

Role as a Versatile Intermediate

The chlorine atom in the chloromethyl group is a good leaving group, making this position susceptible to attack by a wide range of nucleophiles. This allows for the facile synthesis of a library of derivatives with diverse substituents at the 5-position.

Caption: General scheme for derivatization.

Potential Therapeutic Applications

Derivatives of 1,2,4-oxadiazoles have demonstrated a broad spectrum of biological activities, including:

-

Antibacterial and Antifungal Activity: The oxadiazole scaffold is present in several compounds with potent antimicrobial properties.[4][5]

-

Anti-inflammatory and Analgesic Effects: Certain oxadiazole derivatives have shown significant anti-inflammatory and pain-relieving effects.[4]

-

Anticancer Properties: The 1,2,4-oxadiazole ring system is a feature of some compounds with antiproliferative activity against various cancer cell lines.[4][6]

-

Antiviral Activity: The structural rigidity and hydrogen bonding capabilities of the oxadiazole ring have been exploited in the design of antiviral agents.[4]

The title compound, with its potential for diverse functionalization, serves as an excellent starting point for the exploration of new chemical entities with these and other therapeutic applications. For instance, novel tert-butylphenylthiazoles with an oxadiazole linker have been investigated as orally bioavailable antibiotics.[7]

Conclusion

This compound is a valuable and reactive intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the versatility of the chloromethyl group allow for the creation of a wide array of derivatives. The inherent drug-like properties of the 1,2,4-oxadiazole core, combined with the ability to introduce diverse functionalities, make this compound a compelling starting point for the development of new therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, encouraging its further exploration by the scientific community.

References

-

Benci, K., et al. (2012). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 17(9), 10791-10813. Available at: [Link]

-

Chen, J., et al. (2011). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 233-235, 123-126. Available at: [Link]

-

Jarosławska, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419. Available at: [Link]

-

Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s). Available at: [Link]

-

Aladdin Scientific. (n.d.). 3-(4-tert-Butylphenyl)-5-(chloromethyl)-1, 2, 4-oxadiazole, min 95%, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Kotb, A., et al. (2019). tert-Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity. RSC Advances, 9(12), 6770-6778. Available at: [Link]

-

Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 297, 117935. Available at: [Link]

-

Brain, C. T., et al. (2003). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Organic Preparations and Procedures International, 35(4), 402-407. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. echemi.com [echemi.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. mdpi.com [mdpi.com]

- 5. ijper.org [ijper.org]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole melting point

An In-Depth Technical Guide to 3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole: Physicochemical Properties, Synthesis, and Characterization

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its key physicochemical properties, including its melting point, and outlines a probable synthetic pathway based on established methodologies for 1,2,4-oxadiazole ring formation. Furthermore, it discusses the analytical techniques essential for its structural confirmation and purity assessment. Safety protocols and handling guidelines for this and structurally related compounds are also addressed to ensure safe laboratory practices. This guide is intended to serve as an essential resource for researchers engaged in the synthesis, evaluation, or application of this specific oxadiazole derivative.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif containing one oxygen and two nitrogen atoms. This scaffold has garnered considerable attention in drug discovery due to its unique properties as a bioisostere for amide and ester functionalities.[1] The incorporation of a 1,2,4-oxadiazole ring can enhance the metabolic and hydrolytic stability of a molecule, leading to improved pharmacokinetic profiles.[1] Consequently, this heterocycle is a crucial structural component in a wide array of therapeutic agents, including muscarinic agonists, benzodiazepine receptor partial agonists, and various enzyme inhibitors.[1] The subject of this guide, this compound, combines this valuable heterocyclic core with a reactive chloromethyl group, making it a versatile building block for further chemical elaboration.

Physicochemical and Molecular Properties

The fundamental physical and chemical properties of this compound are critical for its handling, reaction setup, and analytical characterization. The reported melting point is 46°C.[2] A summary of its key properties is presented below.

| Property | Value | Source |

| Melting Point | 46°C | Echemi[2] |

| Molecular Formula | C13H15ClN2O | Aladdin Scientific[3] |

| Molecular Weight | 250.72 g/mol | Aladdin Scientific[3] |

| CAS Number | 175204-40-7 | Aladdin Scientific[3] |

| Boiling Point | 350.2°C at 760 mmHg | Echemi[2] |

| Density | 1.148 g/cm³ | Echemi[2] |

| Flash Point | 165.6°C | Echemi[2] |

| Purity (Typical) | ≥95% | Aladdin Scientific, LabSolu[3][4] |

Synthesis and Purification

The most common and efficient method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate. This intermediate is typically formed by the reaction of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride.

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved through a two-step process starting from 4-tert-butylbenzamidoxime and chloroacetyl chloride.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-tert-butylbenzamidoxime

-

Chloroacetyl chloride

-

Pyridine or Triethylamine (base)

-

Tetrahydrofuran (THF), anhydrous (solvent)

-

Toluene (solvent for cyclization)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluent)

Step 1: Synthesis of O-(chloroacetyl)-4-tert-butylbenzamidoxime (Intermediate)

-

Dissolve 4-tert-butylbenzamidoxime (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add pyridine (1.1 eq) to the solution.

-

Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding water.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude O-acyl-amidoxime intermediate.

Step 2: Cyclodehydration to form this compound

-

Dissolve the crude intermediate from Step 1 in toluene.

-

Heat the mixture to reflux (approximately 110°C) for 6-12 hours. The cyclization reaction is driven by heat, which promotes the elimination of a water molecule.

-

Monitor the formation of the oxadiazole product by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

Step 3: Purification

-

The crude residue is purified by flash column chromatography on silica gel.[1]

-

A gradient elution system, typically starting with hexane and gradually increasing the proportion of ethyl acetate, is used to isolate the pure product.

-

Fractions containing the desired product are combined and the solvent is evaporated to yield this compound as a solid.

Structural Elucidation and Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential. For similar oxadiazole derivatives, techniques such as NMR and mass spectrometry are standard.[5]

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-tert-butylphenyl group, a singlet for the nine equivalent protons of the tert-butyl group, and a singlet for the two protons of the chloromethyl group.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for the carbons of the oxadiazole ring, the tert-butyl group, the aromatic ring, and the chloromethyl group.

-

HRMS (High-Resolution Mass Spectrometry): HRMS is used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio, which should match the calculated value for C13H15ClN2O.[5]

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided results, data from structurally analogous compounds, such as 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, can be used to infer potential hazards.

GHS Hazard Classification (Inferred):

-

Acute Toxicity, Oral (Harmful): Harmful if swallowed.[6]

-

Skin Corrosion/Irritation (Causes skin irritation): May cause skin irritation.[6][7]

-

Serious Eye Damage/Eye Irritation (Causes serious eye damage): Risk of serious damage to eyes.[6][7]

-

Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation): May cause respiratory tract irritation.[6][7]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[8]

First Aid Measures (Inferred):

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

-

In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

References

-

MDPI. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Available from: [Link]

-

ResearchGate. SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Available from: [Link]

-

MDPI. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Available from: [Link]

-

Aladdin Scientific. 3-(4-tert-Butylphenyl)-5-(chloromethyl)-1, 2, 4-oxadiazole, min 95%, 1 gram. Available from: [Link]

-

PubChem. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. Available from: [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. echemi.com [echemi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. labsolu.ca [labsolu.ca]

- 5. mdpi.com [mdpi.com]

- 6. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | C9H7ClN2O | CID 966714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Data of 3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole

This technical guide provides a comprehensive analysis of the spectral data for 3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data for this compound. The interpretations and protocols are grounded in established scientific principles and comparative data from analogous chemical structures, ensuring a high degree of scientific integrity and practical utility.

Introduction: The Significance of this compound

The 1,2,4-oxadiazole ring system is a prominent heterocyclic motif in medicinal chemistry, valued for its broad spectrum of biological activities and its role as a bioisostere for amide and ester functionalities.[1][2][3][4] this compound, with the chemical formula C₁₃H₁₅ClN₂O and a molecular weight of 250.72 g/mol , serves as a key intermediate in the synthesis of various pharmaceutical and materials science compounds.[5] Accurate spectral characterization is fundamental for its quality control, reaction monitoring, and the unambiguous identification of its derivatives.

Molecular Structure:

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform (CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic, chloromethyl, and tert-butyl protons. The predicted data is extrapolated from the analysis of structurally similar compounds.[6]

Table 1: Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~8.00 | Doublet | 2H | Ar-H (ortho to oxadiazole) |

| ~7.50 | Doublet | 2H | Ar-H (meta to oxadiazole) |

| ~4.75 | Singlet | 2H | -CH₂Cl |

| ~1.33 | Singlet | 9H | -C(CH₃)₃ |

Expertise & Experience in Interpretation: The downfield chemical shift of the aromatic protons ortho to the oxadiazole ring (~8.00 ppm) is anticipated due to the electron-withdrawing nature of the heterocyclic ring. Conversely, the protons meta to the oxadiazole are expected at a slightly more upfield position (~7.50 ppm). The singlet for the chloromethyl protons (~4.75 ppm) is a result of the deshielding effect of the adjacent chlorine atom and the oxadiazole ring. The nine equivalent protons of the tert-butyl group are predicted to produce a sharp singlet at approximately 1.33 ppm.

Self-Validating Experimental Protocol for ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal reference.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or greater).

-

Acquisition Parameters:

-

Set the spectral width to encompass all expected proton signals (e.g., -1 to 10 ppm).

-

Employ a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of at least 5 seconds to ensure accurate integration, particularly for the aromatic protons.

-

-

Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Predicted ¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy is instrumental in defining the carbon skeleton of a molecule. For this compound, distinct signals are predicted for each unique carbon atom. The chemical shifts are estimated based on established ranges for similar functional groups and data from related oxadiazole compounds.[7][8]

Table 2: Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~170.0 | C5 (Oxadiazole) |

| ~165.0 | C3 (Oxadiazole) |

| ~155.0 | C4' (Aromatic, C-tBu) |

| ~128.5 | C2', C6' (Aromatic) |

| ~126.0 | C3', C5' (Aromatic) |

| ~124.0 | C1' (Aromatic, C-Oxadiazole) |

| ~45.0 | -CH₂Cl |

| ~35.0 | -C(CH₃)₃ |

| ~31.0 | -C(CH₃)₃ |

Expertise & Experience in Interpretation: The carbons of the oxadiazole ring are expected to be the most downfield signals due to the influence of the electronegative oxygen and nitrogen atoms. The aromatic carbons will appear in the typical range of 120-160 ppm, with the substituted carbons appearing at the lower field end. The aliphatic carbons of the chloromethyl and tert-butyl groups are predicted in the upfield region.

Self-Validating Experimental Protocol for ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A high-resolution NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A wider spectral width (e.g., 0-200 ppm) is necessary.

-

A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied. The solvent signal (CDCl₃ at 77.16 ppm) is used for chemical shift calibration.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum is predicted to show a distinct molecular ion peak and characteristic fragment ions.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

| 250/252 | [M]⁺ (Molecular Ion) |

| 235/237 | [M - CH₃]⁺ |

| 215 | [M - Cl]⁺ |

| 193 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ |

Trustworthiness of the Protocol: The presence of the molecular ion peak at m/z 250 and an M+2 peak at m/z 252 with an intensity ratio of approximately 3:1 would be a strong confirmation of the presence of a single chlorine atom. The observation of a base peak at m/z 57, corresponding to the stable tert-butyl cation, is also highly anticipated.

Self-Validating Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after chromatographic separation (GC-MS).

-

Ionization Method: Employ electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Utilize a quadrupole or time-of-flight (TOF) analyzer to separate the ions based on their m/z ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and key fragment ions, which should be consistent with the proposed structure.

Predicted Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the oxadiazole moiety, the aliphatic groups, and the carbon-chlorine bond.[2][9][10]

Table 4: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2960-2870 | C-H stretch | Aliphatic (tert-butyl) |

| ~1615 | C=N stretch | Oxadiazole |

| ~1580 | C=C stretch | Aromatic |

| ~1250 | C-O stretch | Oxadiazole |

| ~840 | C-H out-of-plane bend | p-disubstituted benzene |

| ~750 | C-Cl stretch | Chloromethyl |

Authoritative Grounding: The assignment of these bands is based on well-established correlation tables and spectral data of similar compounds. For instance, the C=N stretching vibration in oxadiazoles typically appears in the 1610-1620 cm⁻¹ region.

Self-Validating Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).

-

Data Analysis: Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

Synthesis and Experimental Workflow

While a detailed synthesis protocol for this specific molecule was not found in the initial search, a general and reliable method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate. A plausible synthetic route is outlined below.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalspub.com [journalspub.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. mdpi.com [mdpi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole | MDPI [mdpi.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple spectral interpretation to offer a detailed rationale for the expected chemical shifts, multiplicities, and coupling constants, grounded in fundamental NMR principles and supported by literature precedents for analogous structures.

Introduction: The Structural Elucidation of a Privileged Scaffold

The 1,2,4-oxadiazole ring is a well-established "privileged scaffold" in drug discovery, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] The title compound, this compound, incorporates this key heterocycle, along with a substituted aromatic ring and a reactive chloromethyl group, making it a versatile building block for further chemical modifications.

¹H NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of such novel chemical entities.[3] The unique electronic environment of each proton in the molecule gives rise to a distinct signal in the NMR spectrum, providing a "fingerprint" of the molecular structure. This guide will deconstruct the anticipated ¹H NMR spectrum of this compound, offering a predictive analysis that can be used to confirm its synthesis and guide further chemical transformations.

Molecular Structure and Proton Environments

To understand the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule.

Figure 1. Molecular Structure of the Target Compound.

There are three distinct sets of protons in this molecule:

-

The tert-butyl protons (t-Bu): Nine equivalent protons of the three methyl groups.

-

The aromatic protons: Four protons on the para-substituted benzene ring. Due to the substitution pattern, these are present as two pairs of chemically equivalent protons.

-

The chloromethyl protons (-CH₂Cl): Two equivalent protons on the carbon adjacent to the chlorine atom.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum is based on established chemical shift theory and data from analogous compounds.[4][5] The chemical shift (δ) is reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

The tert-Butyl Protons (t-Bu)

-

Predicted Chemical Shift (δ): ~1.3 ppm

-

Multiplicity: Singlet

-

Integration: 9H

Rationale: The nine protons of the tert-butyl group are all chemically equivalent due to free rotation around the carbon-carbon single bonds. As a result, they will appear as a single, sharp signal. The typical chemical shift for a tert-butyl group attached to a benzene ring is around 1.3 ppm.[6] The signal is a singlet because there are no adjacent protons to cause splitting. The high intensity of this signal, integrating to nine protons, makes it a prominent and easily identifiable feature of the spectrum.[2]

The Aromatic Protons

-

Predicted Chemical Shift (δ): ~7.5 - 8.0 ppm

-

Multiplicity: Two doublets (an AA'BB' system)

-

Integration: 4H (2H for each doublet)

Rationale: The para-disubstituted benzene ring gives rise to a characteristic pattern in the aromatic region of the spectrum (typically 6.5-8.0 ppm).[5] The four aromatic protons are divided into two sets of two equivalent protons. The protons ortho to the 1,2,4-oxadiazole ring will be in a different electronic environment than the protons meta to it. This results in two distinct signals, each integrating to two protons.

Due to coupling between adjacent protons, these signals will appear as doublets. The typical ortho-coupling constant (³JHH) in a benzene ring is in the range of 7-10 Hz.[4] The protons ortho to the oxadiazole ring are expected to be more deshielded (shifted further downfield) due to the electron-withdrawing nature of the heterocyclic ring system.

The Chloromethyl Protons (-CH₂Cl)

-

Predicted Chemical Shift (δ): ~4.8 ppm

-

Multiplicity: Singlet

-

Integration: 2H

Rationale: The protons of the chloromethyl group are highly deshielded due to the strong electron-withdrawing effect of the adjacent chlorine atom and the 1,2,4-oxadiazole ring. This will shift their signal significantly downfield. Based on data for similar 5-(chloromethyl)-3-(substituted-phenyl)-1,2,4-oxadiazoles, a chemical shift in the region of 4.8 ppm is anticipated. The signal will be a singlet as there are no protons on the adjacent atom (the C5 of the oxadiazole ring).

Tabular Summary of Predicted ¹H NMR Data

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| tert-butyl (-C(CH₃)₃) | ~1.3 | Singlet | 9H | N/A |

| Aromatic (ortho to oxadiazole) | ~7.9 | Doublet | 2H | ~8.0 |

| Aromatic (meta to oxadiazole) | ~7.6 | Doublet | 2H | ~8.0 |

| Chloromethyl (-CH₂Cl) | ~4.8 | Singlet | 2H | N/A |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard protocol for acquiring a high-quality ¹H NMR spectrum of the title compound.

Figure 2. Experimental Workflow for ¹H NMR Spectroscopy.

Self-Validating System:

-

Internal Standard: The use of TMS provides a reliable reference point for chemical shifts, ensuring accuracy and reproducibility.[7]

-

Deuterated Solvent: The deuterated solvent minimizes the interference of solvent protons in the spectrum and provides a signal for the spectrometer's lock system, ensuring field stability during acquisition.[8]

-

Shimming: This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks, which is crucial for accurate multiplicity and coupling constant analysis.

Conclusion: A Predictive Tool for Structural Confirmation

This in-depth guide provides a robust, theoretically grounded prediction of the ¹H NMR spectrum of this compound. By understanding the underlying principles that govern the chemical shifts, multiplicities, and coupling constants of the different proton environments, researchers can confidently use ¹H NMR spectroscopy to verify the synthesis of this important chemical intermediate. The provided experimental protocol outlines a standardized approach to obtain high-quality spectral data, ensuring the integrity and reproducibility of the analytical results. This predictive framework serves as a valuable tool for scientists engaged in the synthesis and characterization of novel 1,2,4-oxadiazole derivatives for applications in drug discovery and materials science.

References

-

Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(23), 8269–8273.

-

H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024, June 4). YouTube. Retrieved from [Link]

-

How can multiplets in para-disubstituted benzene rings be described? (2017, October 18). Chemistry Stack Exchange. Retrieved from [Link]

-

LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

-

The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved from [Link]

-

A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. (2013). Journal of Chemical Sciences, 125(4), 731–735. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

-

Interpreting | OpenOChem Learn. (n.d.). Retrieved from [Link]

-

Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Journal of Natural Products, 86(12), 2933–2939. [Link]

-

t-Butyl group towers over other 1H resonances. (n.d.). ACD/Labs. Retrieved from [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tert-Butylbenzene(98-06-6) 1H NMR [m.chemicalbook.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

mass spectrometry of 3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole

An In-Depth Technical Guide to the Mass Spectrometry of 3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a molecule of interest within contemporary drug discovery programs. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for amides and esters.[1] Consequently, robust analytical methods for the unambiguous characterization of its derivatives are paramount. This document outlines the predictable fragmentation pathways of the title compound under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions. We present detailed experimental protocols, predictive fragmentation tables, and mechanistic diagrams to serve as a definitive resource for researchers, analytical chemists, and drug development professionals engaged in the characterization of novel heterocyclic compounds.

Introduction: The Analytical Significance of a Privileged Scaffold

The compound this compound (Molecular Formula: C₁₃H₁₅ClN₂O, Molecular Weight: 250.72 g/mol ) represents a confluence of chemical motifs that are both pharmaceutically relevant and analytically interesting.[2] The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention for its wide spectrum of biological activities and its utility in drug design.[3][4] The structural characterization of such molecules is a critical step in the drug development pipeline, confirming identity, assessing purity, and identifying metabolites. Mass spectrometry serves as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide explains the causal links between the compound's structure and its mass spectrum, providing a self-validating framework for its identification.

Table 1: Physicochemical Properties of the Analyte

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 175204-40-7 | [2] |

| Molecular Formula | C₁₃H₁₅ClN₂O | [2] |

| Monoisotopic Mass | 250.0873 g/mol | Calculated |

| Average Mass | 250.72 g/mol |[2] |

Experimental Design and Methodologies

The choice of ionization technique is critical as it dictates the nature and extent of fragmentation. Hard ionization methods like Electron Ionization (EI), typically coupled with Gas Chromatography (GC), provide complex fragmentation patterns useful for library matching and detailed structural elucidation. In contrast, soft ionization methods like Electrospray Ionization (ESI), coupled with Liquid Chromatography (LC), typically yield an intact molecular ion (or a protonated adduct, [M+H]⁺), which can be subjected to controlled fragmentation via tandem mass spectrometry (MS/MS).

Experimental Workflow

The following diagram outlines a comprehensive workflow for the mass spectrometric analysis of the target compound.

Caption: General workflow for MS analysis.

Protocol 1: GC-EI-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in Dichloromethane (DCM).

-

GC Conditions:

-

Injector: Splitless mode, 250°C.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Protocol 2: Direct Infusion ESI-MS/MS Analysis

-

Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% formic acid.

-

Infusion Conditions:

-

Flow Rate: 5 µL/min via syringe pump.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive polarity.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Gas Flow: 600 L/hr.

-

-

MS/MS Conditions:

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 251.09) in the quadrupole.

-

Collision Gas: Argon.

-

Collision Energy: Ramp from 10-40 eV to observe the fragmentation profile.

-

Predicted Fragmentation Pathways and Spectral Interpretation

The fragmentation of this compound is governed by the distinct chemical properties of its three core components: the tert-butylphenyl group, the chloromethyl substituent, and the 1,2,4-oxadiazole ring.

Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, the molecular ion (M⁺• at m/z 250) will be formed, which is expected to be reasonably intense due to the stabilizing aromatic system.[5][6] The subsequent fragmentation will proceed via several competing, high-energy pathways.

Caption: Predicted EI fragmentation pathways.

-

Loss of a Methyl Radical (m/z 235/237): The most characteristic fragmentation for a tert-butyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable tertiary carbocation.[7][8] This fragment is often the base peak in the spectrum. The presence of chlorine's ³⁷Cl isotope will result in a smaller peak at m/z 237 (the A+2 peak) with approximately one-third the intensity of the m/z 235 peak.

-

Loss of a Chlorine Radical (m/z 215): Alpha-cleavage can result in the loss of the chlorine radical (•Cl, 35 Da).

-

Loss of a Chloromethyl Radical (m/z 201): Cleavage of the bond between the oxadiazole ring and the chloromethyl group results in the loss of •CH₂Cl (49 Da).

-

Ring Cleavage (Retro-Cycloaddition): A characteristic fragmentation of 1,2,4-oxadiazoles involves the cleavage of the heterocyclic ring.[4][9] This can lead to the formation of a tert-butylbenzonitrile radical cation ([C₁₁H₁₃N]⁺•, m/z 159) and other smaller fragments.

-

Formation of tert-Butyl Cation (m/z 57): Cleavage at the bond between the phenyl ring and the tert-butyl group can generate the stable tert-butyl cation, [C₄H₉]⁺.

Table 2: Summary of Predicted Fragments under Electron Ionization (EI-MS)

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Formula | Neutral Loss | Mechanistic Origin |

|---|---|---|---|---|

| 250 | 252 | [C₁₃H₁₅ClN₂O]⁺• | - | Molecular Ion (M⁺•) |

| 235 | 237 | [C₁₂H₁₂ClN₂O]⁺ | •CH₃ | Loss of methyl from tert-butyl (likely base peak) |

| 215 | - | [C₁₃H₁₅N₂O]⁺ | •Cl | Loss of chlorine radical |

| 201 | - | [C₁₂H₁₂N₂O]⁺ | •CH₂Cl | Loss of chloromethyl radical |

| 159 | - | [C₁₁H₁₃N]⁺• | C₂H₂ClNO | Ring cleavage |

| 57 | - | [C₄H₉]⁺ | C₉H₆ClN₂O | Formation of tert-butyl cation |

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive mode ESI, the molecule will be observed as the protonated species, [M+H]⁺, at m/z 251 (and its A+2 isotope at m/z 253). Tandem MS analysis of this precursor ion will induce fragmentation at lower energies than EI, leading to more predictable pathways, often involving the loss of stable neutral molecules.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. calpaclab.com [calpaclab.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

The Ascendancy of 1,2,4-Oxadiazoles: A Technical Guide to Synthesis, Evaluation, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The enduring quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a cornerstone of drug design. Among these, the 1,2,4-oxadiazole ring system has garnered significant attention as a "privileged scaffold," a molecular framework that demonstrates a remarkable propensity for interacting with a diverse range of biological targets. This guide provides an in-depth technical exploration of the discovery of novel 1,2,4-oxadiazole compounds, from rational design and synthesis to rigorous biological evaluation and the elucidation of structure-activity relationships (SAR).

The inherent value of the 1,2,4-oxadiazole moiety lies in its unique physicochemical properties. It often serves as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and improved pharmacokinetic profiles.[1][2] This bioisosteric replacement can transform a biologically active but labile molecule into a viable drug candidate. Furthermore, the rigid, planar structure of the 1,2,4-oxadiazole ring provides a well-defined orientation for appended substituents, facilitating precise interactions with target proteins.

This guide is structured to provide a comprehensive and practical understanding of the workflow involved in the development of novel 1,2,4-oxadiazole-based therapeutics. We will delve into the intricacies of synthetic methodologies, providing detailed protocols for both classical and modern approaches. Subsequently, we will explore the critical aspects of analytical characterization, ensuring the structural integrity and purity of the synthesized compounds. The guide will then transition to the pharmacological evaluation of these compounds, with a focus on anticancer and anti-inflammatory applications, supported by detailed experimental protocols. Finally, we will dissect the crucial process of establishing structure-activity relationships, a key step in optimizing lead compounds and advancing them through the drug discovery pipeline.

I. Strategic Synthesis of the 1,2,4-Oxadiazole Core

The construction of the 1,2,4-oxadiazole ring is a well-established area of synthetic chemistry, with a variety of reliable methods at the disposal of the medicinal chemist. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the reaction. The most prevalent and versatile methods involve the cyclization of an amidoxime with a carboxylic acid derivative or the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[3][4]

A. The Amidoxime Route: A Workhorse of 1,2,4-Oxadiazole Synthesis

The reaction of an amidoxime with an activated carboxylic acid is the most common and adaptable method for preparing 3,5-disubstituted 1,2,4-oxadiazoles. The key to this transformation is the in situ formation of an O-acyl amidoxime intermediate, which then undergoes cyclodehydration to furnish the desired heterocycle.

-

Coupling Reagent-Mediated Synthesis: Carboxylic acids can be activated using a variety of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt), or dicyclohexylcarbodiimide (DCC).[5] These methods are generally high-yielding and proceed under mild conditions.

-

Acyl Chloride Condensation: The reaction of an amidoxime with a reactive acyl chloride is a straightforward method, though the availability of diverse acyl chlorides can be a limitation.[6]

-

Microwave-Assisted Synthesis: The application of microwave irradiation has significantly accelerated the synthesis of 1,2,4-oxadiazoles, often reducing reaction times from hours to minutes and improving yields.[6] This technique is particularly valuable for the rapid generation of compound libraries for high-throughput screening.

Below is a generalized workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acids.

Sources

- 1. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

handling and storage of 3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole

An In-Depth Technical Guide for the Safe Handling and Storage of 3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. As a specialized organic building block, its unique chemical properties demand rigorous adherence to safety protocols to mitigate risks for researchers, scientists, and drug development professionals.[1] This document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a culture of safety and experimental integrity.

Compound Identification and Physicochemical Properties